molecular formula C7H9N3S B8769817 5-Amino-3-isopropylisothiazole-4-carbonitrile

5-Amino-3-isopropylisothiazole-4-carbonitrile

Cat. No. B8769817
M. Wt: 167.23 g/mol
InChI Key: CCOGXUPDWBFICD-UHFFFAOYSA-N
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Patent
US04032322

Procedure details

While maintaining the temperature below 50°, 86.1 g of 30% hydrogen peroxide was added dropwise to a solution of 128.3 g of 3-amino-2-cyano-4-methyl- 2-pentenethioamide in 600 ml of absolute ethanol. The mixture was stirred at room temperature for 19 hours, filtered and concentrated to about half volume. Water was added to cloud point and the solid allowed to separate. The solid was collected and dried to give 123.0 g of 5-amino-4-cyano-3-isopropylisothiazole, mp 133°-135°.
Quantity
86.1 g
Type
reactant
Reaction Step One
Name
3-amino-2-cyano-4-methyl- 2-pentenethioamide
Quantity
128.3 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OO.[NH2:3][C:4]([CH:11]([CH3:13])[CH3:12])=[C:5]([C:9]#[N:10])[C:6](=[S:8])[NH2:7]>C(O)C>[NH2:7][C:6]1[S:8][N:3]=[C:4]([CH:11]([CH3:13])[CH3:12])[C:5]=1[C:9]#[N:10]

Inputs

Step One
Name
Quantity
86.1 g
Type
reactant
Smiles
OO
Step Two
Name
3-amino-2-cyano-4-methyl- 2-pentenethioamide
Quantity
128.3 g
Type
reactant
Smiles
NC(=C(C(N)=S)C#N)C(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about half volume
ADDITION
Type
ADDITION
Details
Water was added to cloud point
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
NC1=C(C(=NS1)C(C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 123 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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